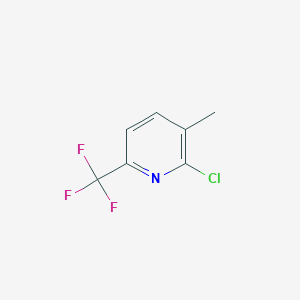

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJRPUZFEGEAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine CAS number 945971-02-8

An In-Depth Technical Guide to 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine (CAS No. 945971-02-8)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its physicochemical properties, synthesis strategies, core reactivity, applications, and safety protocols, offering field-proven insights into its utility.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a methyl group at the 3-position, and a trifluoromethyl group at the 6-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with profoundly different electronic properties. It serves as a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3]

The key physicochemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 945971-02-8 | [4] |

| Molecular Formula | C₇H₅ClF₃N | [4] |

| Molecular Weight | 195.57 g/mol | |

| Physical Form | Liquid | |

| IUPAC Name | This compound | |

| InChI Key | DRJRPUZFEGEAAT-UHFFFAOYSA-N | |

| SMILES String | FC(F)(F)c1cc(C)c(Cl)nc1 | - |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Synthesis Strategies: Constructing the Trifluoromethylpyridine Core

The primary strategies include:

-

Halogen Exchange and Fluorination: A common industrial approach involves the chlorination of a picoline (methylpyridine) precursor to form a trichloromethyl group, followed by a halogen exchange (HALEX) reaction with hydrogen fluoride (HF) to yield the trifluoromethyl group.[5][7] Subsequent ring chlorination can then install the chloro substituent.

-

Cyclocondensation Reactions: Building the pyridine ring from acyclic, trifluoromethyl-containing precursors is another powerful strategy.[5][6][8] This method allows for the convergent synthesis of highly substituted pyridines by reacting building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate with enamines or other suitable partners.[5][6][8]

-

Catalytic Dechlorination: In some industrial processes, over-chlorinated byproducts such as 2,3,6-trichloro-5-(trifluoromethyl)pyridine are produced.[9][10] These can be valuable starting materials. A selective catalytic hydrogenation can remove specific chlorine atoms to yield the desired product, like 2-chloro-3-(trifluoromethyl)pyridine.[10]

Below is a generalized workflow illustrating a plausible synthetic approach.

Caption: Generalized synthetic workflow for a substituted trifluoromethylpyridine.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its role as a versatile synthetic intermediate. The chlorine atom at the 2-position is the primary reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium- or nickel-catalyzed cross-coupling reactions.[11][12]

The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution but activates the C2-Cl bond for nucleophilic aromatic substitution and, critically, for the oxidative addition step in catalytic cycles.

Key Transformations: Cross-Coupling Reactions

This substrate is an excellent partner in a variety of cross-coupling reactions. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing catalyst deactivation, a common challenge with heterocyclic substrates.[13][14]

Caption: Reactivity of the 2-chloro position in cross-coupling reactions.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating system for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Objective: To synthesize a 2-aryl-3-methyl-6-(trifluoromethyl)pyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1-3 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane, Toluene, or DME/H₂O mixture)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add the palladium catalyst, ligand (if applicable), and base under an inert atmosphere (Nitrogen or Argon). Causality: Oxygen can oxidize the Pd(0) active species, deactivating the catalyst.

-

Reagent Addition: Add this compound and the arylboronic acid to the flask.

-

Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. Causality: Using deoxygenated solvent minimizes catalyst deactivation throughout the heating process.

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Self-Validation: A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot (product).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Impact in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a "privileged structure" in modern medicinal and agrochemical science.[15] The incorporation of a CF₃ group can dramatically improve a compound's pharmacokinetic and pharmacodynamic profile.

Key Advantages Imparted by the Trifluoromethyl Group:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, often increasing the drug's half-life.[2]

-

Increased Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross biological membranes and enhance its absorption and distribution.[1][2]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions or improve oral bioavailability by avoiding protonation in the stomach.

-

Improved Binding Affinity: The unique electronic nature and steric profile of the CF₃ group can lead to stronger and more specific interactions with target proteins.[3]

Caption: Causality between CF₃ group properties and pharmacological benefits.

While specific drugs containing the exact this compound moiety are not prominent, numerous approved drugs and high-value agrochemicals feature closely related trifluoromethylpyridine cores, underscoring the importance of this structural class.[5][6][16]

Safety, Handling, and Storage

As with any halogenated and functionalized organic compound, proper handling of this compound is essential. The available safety data sheets (MSDS) for this and structurally similar compounds indicate the following profile.[17][18][19]

| Hazard Category | Description & Precautionary Measures |

| Acute Toxicity | Toxic if swallowed.[18] Harmful in contact with skin or if inhaled.[20] Handling: Avoid ingestion, inhalation, and skin contact. Use only in a well-ventilated chemical fume hood.[17][19] |

| Irritation | Causes skin, eye, and respiratory tract irritation.[17][18] Handling: Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[17][18] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[17] Skin: Wash off with soap and plenty of water.[18] Inhalation: Move to fresh air.[17] Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[17] |

| Storage & Stability | Store in a cool, dry, well-ventilated area in a tightly closed container, preferably under an inert atmosphere.[17] Incompatible with strong oxidizing agents.[19] |

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. aobchem.com [aobchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. capotchem.com [capotchem.com]

- 19. fishersci.com [fishersci.com]

- 20. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

For professionals in the fields of chemical research, drug development, and agrochemical synthesis, a comprehensive understanding of key intermediates is paramount. This compound is a substituted pyridine derivative that serves as a critical building block in the creation of complex molecules. The strategic placement of its chloro, methyl, and trifluoromethyl groups imparts unique reactivity and specific physicochemical characteristics that are highly valued in synthetic chemistry. This guide offers a detailed exploration of these properties, providing insights into its molecular structure, behavior, and applications.

A precise understanding of a compound's identity is the foundation of all further study. This section details the fundamental identifiers for this compound.

Key Identifiers:

The arrangement of atoms in this molecule is key to its chemical behavior. The pyridine ring, a six-membered heterocycle containing nitrogen, is substituted with three distinct functional groups. The chlorine atom at the 2-position, the methyl group at the 3-position, and the highly electronegative trifluoromethyl group at the 6-position each influence the electron distribution and steric profile of the molecule.

References

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine structure and IUPAC name

An In-Depth Technical Guide to 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine: A Key Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and scientists in drug development and agrochemical synthesis. We will delve into its core chemical structure, IUPAC nomenclature, and physicochemical properties. The narrative explores plausible synthetic strategies, highlighting the mechanistic rationale behind key transformations. Furthermore, this guide outlines the compound's versatile applications as a chemical intermediate, emphasizing the strategic importance of the trifluoromethyl group in modulating biological activity and pharmacokinetic profiles. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting. This document serves as a critical resource for professionals seeking to leverage this high-value building block in their research and development endeavors.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, certain structural motifs consistently emerge as "privileged structures" due to their favorable interactions with biological targets and advantageous physicochemical properties. The pyridine ring is one such scaffold. Its integration into molecules can enhance water solubility and provide a key hydrogen bond acceptor through the nitrogen atom.

The strategic incorporation of fluorine, most notably as a trifluoromethyl (CF₃) group, has become a cornerstone of contemporary molecular design. The CF₃ group is far more than a simple methyl bioisostere; its unique properties fundamentally alter a molecule's profile[1]:

-

Enhanced Lipophilicity : The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance absorption.[1]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450. This often leads to a longer in-vivo half-life for drug candidates.[1]

-

Modulation of Basicity : As a powerful electron-withdrawing group, the CF₃ group reduces the pKa of the pyridine nitrogen, preventing protonation at physiological pH and altering its binding characteristics.

This compound embodies the convergence of these powerful features. It is a highly functionalized building block, offering multiple reaction sites for chemists to elaborate upon, making it an invaluable intermediate for creating novel, high-performance molecules.[2][3][4]

Core Compound Profile

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific rigor. The structure and formal names for the topic compound are provided below.

-

Chemical Structure:

(Note: An illustrative image would be placed here in a final document. For this text-based format, please refer to the IUPAC name for structural confirmation.)

(Note: An illustrative image would be placed here in a final document. For this text-based format, please refer to the IUPAC name for structural confirmation.) -

IUPAC Name : this compound[5]

-

InChI : 1S/C7H5ClF3N/c1-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3[5]

-

InChI Key : DRJRPUZFEGEAAT-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 945971-02-8 | [5][6] |

| Molecular Formula | C₇H₅ClF₃N | [5][6][7] |

| Molecular Weight | 195.57 g/mol | [7][8] |

| Physical Form | Liquid | [5] |

| Purity | Typically ≥95% | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |

Synthesis and Mechanistic Insights

The synthesis of highly substituted pyridines like this compound is a non-trivial task that requires a robust, multi-step approach. Industrial-scale synthesis of trifluoromethylpyridines often relies on the halogen exchange (HALEX) reaction of a trichloromethylpyridine precursor, which itself is derived from the chlorination of a corresponding picoline (methylpyridine).[4][9]

Representative Synthetic Workflow

A plausible synthetic route involves starting from a readily available picoline derivative and sequentially installing the required functional groups. The workflow below illustrates a logical, though generalized, pathway. The key steps include side-chain chlorination, fluorination, and subsequent ring chlorination.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: The Critical Fluorination Step (HALEX Reaction)

The conversion of the trichloromethyl group to the trifluoromethyl group is the most critical transformation. This is typically achieved via a halogen exchange reaction, often catalyzed by antimony salts or conducted with anhydrous hydrogen fluoride (HF).

Objective: To convert 2-Methyl-3-(trichloromethyl)pyridine to 2-Methyl-3-(trifluoromethyl)pyridine.

Methodology:

-

Reactor Preparation: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy-C) is rendered inert by purging with dry nitrogen gas.

-

Causality: The use of a specialized reactor is non-negotiable due to the highly corrosive nature of the hydrogen fluoride (HF) reagent and the pressures generated at elevated temperatures. An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Reagent Charging: The starting material, 2-Methyl-3-(trichloromethyl)pyridine, is charged into the reactor, optionally with a catalyst such as antimony(III) fluoride (SbF₃) or antimony(V) chloride (SbCl₅).

-

Causality: Antimony halides act as Lewis acid catalysts, facilitating the fluoride-for-chloride exchange by coordinating to the chlorine atoms and making the carbon center more electrophilic.

-

-

Fluorination: Anhydrous hydrogen fluoride (a stoichiometric excess) is carefully introduced into the sealed reactor. The reaction mixture is then heated. The temperature is gradually increased, often to >100°C, to drive the reaction to completion.

-

Causality: The reaction is an equilibrium process. The removal of the HCl byproduct (which can be vented through a scrubber) and the use of excess HF, in accordance with Le Châtelier's principle, push the equilibrium toward the desired trifluoromethyl product.

-

-

Work-up and Isolation: After cooling, the reactor is carefully vented through a basic scrubber (e.g., NaOH or KOH solution) to neutralize excess HF and the HCl byproduct. The crude organic phase is then separated, washed with a weak base (e.g., NaHCO₃ solution) and water, dried over an anhydrous salt (e.g., MgSO₄), and purified.

-

Causality: The neutralization and washing steps are critical for removing corrosive acidic residues and ensuring the stability of the final product.

-

-

Purification and Validation: Purification is typically achieved by fractional distillation under reduced pressure. The identity and purity of the final product, 2-Methyl-3-(trifluoromethyl)pyridine, are confirmed by analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

-

Trustworthiness: This analytical validation is a self-validating system, ensuring that the isolated material meets the required specifications for downstream reactions.

-

Applications in Research and Development

The true value of this compound lies in its versatility as an intermediate. The distinct electronic nature of its substituents allows for selective and orthogonal chemical modifications.

A Hub for Molecular Elaboration

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The methyl group at the 3-position can be functionalized through oxidation or free-radical halogenation. This multi-functionality allows for the rapid generation of diverse molecular libraries.

Caption: Diversification pathways from the core this compound scaffold.

Agrochemical Innovation

The trifluoromethylpyridine motif is a well-established toxophore in modern agrochemicals, present in numerous high-performance fungicides, insecticides, and herbicides.[2][10][11] This compound serves as a key starting material for the synthesis of next-generation crop protection agents. For instance, derivatives of 2-chloro-3-(trifluoromethyl)pyridine have been explored for creating potent fungicides.[3]

Drug Discovery and Development

In medicinal chemistry, this scaffold is highly sought after for synthesizing novel therapeutics. Its derivatives are valuable as intermediates for a wide range of biologically active molecules, including antivirals and anticancer agents.[12] The related compound, 2-Chloro-3-(trifluoromethyl)pyridine, is specifically noted for its use in preparing high-affinity antagonists for the TRPV1 (vanilloid receptor 1), which is a key target for developing new pain management therapies.[13] This highlights the potential of the title compound to serve as a building block for drugs targeting ion channels, kinases, and other critical protein classes.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and requires careful management.[14]

| Category | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and chemical-resistant gloves. | [14][15] |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [14] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Minimize dust generation if handling a solid form. | [14][16] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 2-8°C under an inert atmosphere. | [5][14] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | [14] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [14] |

| First Aid (Inhalation) | Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention. | [14] |

Conclusion

This compound stands out as a high-value, strategically designed chemical intermediate. The combination of a reactive chlorine atom, a modifiable methyl group, and the pharmacologically crucial trifluoromethyl group on a privileged pyridine scaffold makes it a powerful tool for innovation. Its applications span the discovery of new medicines to the development of advanced agrochemicals. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating the next generation of functional molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-3-methyl-6-(trifluoromethyl)-pyridine | 945971-02-8 [sigmaaldrich.com]

- 6. aobchem.com [aobchem.com]

- 7. 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. dataintelo.com [dataintelo.com]

- 13. innospk.com [innospk.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 16. Page loading... [wap.guidechem.com]

Spectral data for 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

This document provides a detailed analysis of the expected spectral characteristics of this compound (CAS 945971-02-8), a key heterocyclic intermediate in pharmaceutical and agrochemical research. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity. This guide synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally similar compounds, offering researchers a robust framework for characterization.

The molecule, with the formula C₇H₅ClF₃N, possesses a unique substitution pattern on the pyridine ring that gives rise to a distinct spectral fingerprint. The interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF₃) groups defines its electronic and, consequently, its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. The analysis below predicts the ¹H and ¹³C NMR spectra in a standard solvent like deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, showing two distinct signals in the aromatic region corresponding to the protons at the C4 and C5 positions, and one signal in the aliphatic region for the methyl group.

-

Aromatic Protons (H4 & H5): These two protons form an AX spin system and are expected to appear as a pair of doublets. The proton at C4 will be influenced by the adjacent electron-donating methyl group, while the H5 proton is adjacent to the powerfully electron-withdrawing CF₃ group at C6. Consequently, the H5 proton is expected to be significantly downfield compared to the H4 proton.

-

Methyl Protons (-CH₃): The methyl group at C3, being attached to an aromatic ring, will appear as a singlet in the upfield region, typically around 2.3-2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H5 | 7.8 - 8.0 | Doublet (d) | ~8.0 | Deshielded by adjacent C-CF₃ and C-Cl groups. |

| H4 | 7.4 - 7.6 | Doublet (d) | ~8.0 | Shielded relative to H5 by the adjacent -CH₃ group. |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | N/A | Typical range for an aryl methyl group. |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework. The presence of the trifluoromethyl group introduces characteristic C-F coupling, which is a key diagnostic feature.

-

Pyridine Ring Carbons: The chemical shifts are governed by the substituents. The carbon bearing the CF₃ group (C6) and the carbon bearing the Cl atom (C2) are expected to be significantly downfield.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a prominent quartet due to the strong one-bond coupling (¹JCF) with the three fluorine atoms. The coupling constant is typically large, in the range of 270-280 Hz.

-

Methyl Carbon (-CH₃): This carbon will appear as a sharp singlet in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Rationale |

|---|---|---|---|

| C2 | 152 - 155 | Singlet | Attached to electronegative Cl and N. |

| C6 | 148 - 151 | Quartet (q, ²JCCF ≈ 35 Hz) | Attached to N and influenced by the CF₃ group. |

| C4 | 138 - 141 | Singlet | Aromatic CH carbon. |

| C5 | 122 - 125 | Quartet (q, ³JCCCF ≈ 4 Hz) | Aromatic CH carbon, deshielded by CF₃ group. |

| C3 | 130 - 133 | Singlet | Attached to the methyl group. |

| -CF₃ | 120 - 123 | Quartet (q, ¹JCF ≈ 275 Hz) | Strong C-F coupling. |

| -CH₃ | 18 - 22 | Singlet | Typical range for an aryl methyl carbon. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by vibrations from the substituted pyridine ring and the C-F bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of protons on the pyridine ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak | Arises from the methyl group. |

| C=N and C=C Ring Stretch | 1600 - 1450 | Strong-Medium | Multiple bands are expected for the pyridine ring skeletal vibrations[1][2]. |

| -CH₃ Asymmetric/Symmetric Bend | 1460 - 1370 | Medium | Confirms the presence of the methyl group[1]. |

| C-F Stretch | 1300 - 1100 | Very Strong | A series of intense bands characteristic of the -CF₃ group. This is often the most prominent feature in the spectrum. |

| C-Cl Stretch | 800 - 650 | Strong-Medium | The position can vary based on ring substitution. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, Electron Ionization (EI) is a common technique.

Molecular Ion

The molecular weight of C₇H₅ClF₃N is 195.57 Da. The mass spectrum will show a molecular ion peak (M⁺) at m/z 195. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 197 will be observed with an intensity approximately one-third that of the molecular ion peak[3]. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

Fragmentation Pathway

The fragmentation of the molecular ion is driven by the loss of its most stable radical fragments. The primary fragmentation events are predicted to be the loss of the chlorine atom, the trifluoromethyl group, or a methyl radical.

Table 4: Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 197 | [M+2]⁺ | Isotope peak confirming one chlorine atom. |

| 195 | [M]⁺ | Molecular Ion. |

| 180 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 160 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 126 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

The following diagram illustrates the logical workflow for identifying the primary fragmentation pathways.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition:

-

For ¹H NMR, acquire spectra with a 90° pulse angle, a relaxation delay of at least 1 second, and 16-32 scans.

-

For ¹³C NMR, use a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal TMS standard (0.00 ppm).

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a KBr plate (if liquid) or as a KBr pellet (if solid). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty sample compartment or clean ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

-

Processing: The spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the compound from any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).

-

MS Detection: Use a standard EI source operating at 70 eV. Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the peak corresponding to the compound of interest from the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data in this guide, grounded in fundamental spectroscopic principles and comparison with related structures, serves as a reliable reference for researchers in quality control, reaction monitoring, and structural verification. The distinct features, such as the ¹³C NMR quartet of the -CF₃ group, the characteristic isotopic pattern in the mass spectrum, and the unique splitting of aromatic protons, collectively form a robust analytical signature for this important chemical entity.

References

Synthesis pathway for 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

Abstract

This compound is a key heterocyclic building block in the development of modern agrochemicals and pharmaceuticals. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold significantly enhances molecular lipophilicity, metabolic stability, and binding affinity, making it a privileged motif in medicinal and materials chemistry.[1] This guide provides an in-depth analysis of the primary synthetic pathways to this valuable intermediate, designed for researchers, chemists, and professionals in drug development. We will explore three core strategies: the functionalization of a pre-formed pyridine ring, de novo ring construction via cyclocondensation, and modern cross-coupling approaches. Each section details the underlying chemical principles, provides field-proven experimental protocols, and discusses the merits and challenges of each route, ensuring a blend of theoretical understanding and practical applicability.

The Strategic Importance of Trifluoromethylpyridines

The introduction of fluorine and fluorine-containing groups has become a cornerstone of modern molecular design. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's reactivity, membrane permeability, and resistance to metabolic degradation.[2] When appended to a pyridine ring—a ubiquitous scaffold in biologically active compounds—the resulting trifluoromethylpyridine (TFMP) derivatives often exhibit enhanced efficacy and an improved pharmacokinetic profile.[3][4] Consequently, the demand for versatile TFMP intermediates like this compound has grown steadily, driving the innovation of robust and scalable synthetic methodologies.[2]

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of a polysubstituted pyridine such as this compound can be approached from several distinct retrosynthetic perspectives. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The three primary disconnections are:

-

Functionalization: Starting with a simpler, pre-formed 2-chloro-3-methylpyridine ring and introducing the trifluoromethyl group at the C-6 position.

-

Cross-Coupling: Beginning with a di-halogenated 3-methylpyridine and sequentially introducing the chloro and trifluoromethyl functionalities.

-

Ring Construction: Assembling the pyridine ring from acyclic precursors, where one or more building blocks already contain the required substituents.

Caption: Key retrosynthetic approaches to this compound.

Pathway I: Halogenation and Fluorination of a Picoline Precursor

This classical and industrially relevant approach involves the stepwise modification of a readily available picoline derivative. The core principle is the conversion of a methyl group into a trichloromethyl group, followed by a halogen exchange (Halex) reaction to yield the desired trifluoromethyl group.

Strategy Overview & Mechanistic Causality

The most common variant of this strategy starts with 2-chloro-6-methylpyridine. The process involves two key transformations:

-

Free-Radical Chlorination: The methyl group at the 6-position is converted to a trichloromethyl (-CCl₃) group. This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator like benzoyl peroxide. The reaction is driven by the continuous formation of chlorine radicals which abstract hydrogen atoms from the methyl group, followed by reaction with Cl₂. Multiple chlorinations occur until the sterically hindered and electronically deactivated -CCl₃ group is formed.

-

Fluorination (Halex Reaction): The intermediate 2-chloro-6-(trichloromethyl)pyridine is then fluorinated. This is most often accomplished using anhydrous hydrogen fluoride (HF). The reaction is a nucleophilic substitution where fluoride ions displace chloride ions. This process can be catalyzed and often results in a mixture of partially and fully fluorinated products, requiring careful control of reaction conditions to maximize the yield of the -CF₃ group.[5][6]

The final step would be the introduction of the 3-methyl group, which is non-trivial on this scaffold. A more logical, albeit challenging, sequence would start from 2,3-dimethylpyridine, requiring selective functionalization, which is beyond the scope of this direct pathway. Therefore, this pathway is most effective for synthesizing isomers without the 3-methyl group. For the specific target of this guide, Pathway II or III are generally more efficient. However, for context, a representative protocol for the core transformations is provided.

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

This protocol describes the synthesis of a key intermediate, illustrating the core halogenation/fluorination sequence.[5]

Step 1: Synthesis of 2-Chloro-6-(trichloromethyl)pyridine

-

Setup: A 1000 L glass-lined chlorination reactor equipped with a mechanical stirrer, reflux condenser, UV light source (800W), and a tail gas scrubbing system is charged with 2-chloro-6-methylpyridine (200 kg), carbon tetrachloride (1000 kg), phosphorus trichloride (6 kg), and benzoyl peroxide (5 kg).

-

Reaction: The mixture is heated to 80°C under slight negative pressure (-0.01 MPa). Chlorine gas is introduced at a flow rate of 45 kg/h . The UV light is switched on to initiate the radical reaction.

-

Monitoring: The reaction is monitored by Gas Chromatography (GC). The reaction is deemed complete when the content of the trichlorinated product exceeds 90% and the dichlorinated intermediate is below 5%.

-

Workup: After completion, the solvent is removed under reduced pressure to yield crude 2-chloro-6-(trichloromethyl)pyridine, which is used directly in the next step.

Step 2: Fluorination to 2-Chloro-6-(trifluoromethyl)pyridine

-

Setup: A high-pressure autoclave is charged with the crude 2-chloro-6-(trichloromethyl)pyridine (400 kg) from the previous step.

-

Reaction: The reactor is sealed and anhydrous hydrogen fluoride (HF) (210 kg) is carefully introduced. The mixture is heated, and the internal pressure is maintained at approximately 8.5 MPa for 16 hours.

-

Workup: The reactor is cooled, and the pressure is slowly vented through a caustic scrubber. The reaction mass is then carefully transferred into a vessel containing water and sodium carbonate for neutralization and steam distillation.

-

Purification: The distilled organic layer is separated to give crude 2-Chloro-6-(trifluoromethyl)pyridine. Final purification is achieved by vacuum distillation.

Data Summary Table

| Parameter | Step 1: Chlorination | Step 2: Fluorination |

| Key Reagents | 2-chloro-6-methylpyridine, Cl₂, BPO | 2-chloro-6-(trichloromethyl)pyridine, HF |

| Solvent | Carbon Tetrachloride | None (Neat) |

| Temperature | 80°C (Reflux) | ~150-180°C (Calculated for pressure) |

| Pressure | ~ -0.01 MPa | 8.5 MPa |

| Duration | Monitored by GC | 16 hours |

| Typical Yield | >90% (Crude) | High conversion, purified yield variable |

Workflow Diagram

Caption: Workflow for the synthesis of 2-Chloro-6-(trifluoromethyl)pyridine.

Pathway II: Pyridine Ring Construction via Cyclocondensation

A more elegant and often more regioselective method is to construct the pyridine ring from acyclic precursors. The Bohlmann-Rahtz synthesis is a powerful strategy that allows for the creation of highly substituted pyridines by reacting an enamine with an α,β-unsaturated carbonyl compound.[7]

Strategy Overview

This pathway builds the target molecule in two main stages:

-

Cyclocondensation: An enamino ester (providing the N, C2, C3, and C4 atoms) is reacted with a trifluoromethyl-α,β-ynone (providing the C5, C6, and -CF₃ group). This cascade reaction involves a Michael addition followed by an intramolecular cyclization and dehydration to form a highly substituted pyridine derivative.

-

Chlorination: The resulting pyridin-2-ol (or its pyridone tautomer) is then converted to the final 2-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

Mechanistic Insights: The Bohlmann-Rahtz Cascade

The key ring-forming step is a cascade reaction catalyzed by a Lewis acid, such as ZnBr₂. The enamine nitrogen attacks the ynone, leading to an intermediate that cyclizes. The subsequent elimination of water (or alcohol from the ester) drives the reaction towards the aromatic pyridine product. This method provides excellent control over the substitution pattern, as the position of each substituent is pre-defined in the starting materials.[7]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one

-

Setup: To a round-bottom flask under an air atmosphere, add trifluoromethyl-α,β-ynone (1.0 equiv), ethyl 3-aminobut-2-enoate (1.5 equiv), zinc bromide (ZnBr₂, 0.15 equiv), and toluene (approx. 0.17 M solution).

-

Reaction: The mixture is stirred and heated in an oil bath at 110°C for 8 hours. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel to yield the pyridone product.

Step 2: Synthesis of this compound

-

Setup: In a flask equipped with a reflux condenser, the pyridone from Step 1 (1.0 equiv) is mixed with phosphorus oxychloride (POCl₃, 3-5 equiv).

-

Reaction: The mixture is carefully heated to reflux (approx. 105-110°C) and maintained for 2-4 hours.

-

Workup: After cooling, the reaction mixture is poured slowly and carefully onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a solid base, such as sodium carbonate or sodium bicarbonate, until the pH is ~7-8.

-

Extraction: The aqueous mixture is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

Purification: The final product is purified by vacuum distillation or column chromatography.

Reaction Mechanism Diagram

Caption: Mechanism of the Bohlmann-Rahtz cyclocondensation pathway.

Pathway III: Modern Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions offer a powerful and modular approach to synthesizing complex aromatic compounds. This strategy relies on the selective functionalization of a multi-halogenated pyridine scaffold.

Strategy Overview

A plausible route begins with a commercially available or readily synthesized dihalopyridine, such as 2,6-dichloro-3-methylpyridine. The synthesis proceeds via:

-

Selective Trifluoromethylation: The key challenge is the selective reaction at the C-6 position over the C-2 position. The C-2 position is generally more electron-deficient and susceptible to nucleophilic attack. However, modern catalytic systems can offer selectivity based on steric factors or specific catalyst-ligand interactions. A copper- or palladium-catalyzed trifluoromethylation reaction using a reagent like (bpy)Cu(CF₃) or Ruppert's reagent (TMSCF₃) could be employed.

This approach is synthetically challenging due to selectivity issues but represents a modern and flexible route for creating libraries of analogues. A related Suzuki coupling approach, as demonstrated in the synthesis of similar molecules, involves coupling a pyridine boronic acid with a halo-aromatic partner, showcasing the power of this methodology.[8]

Proposed Synthetic Sequence

Caption: Logical flow for a cross-coupling approach to the target molecule.

Safety, Purification, and Characterization

Safety: The synthesis pathways described involve hazardous materials. Anhydrous hydrogen fluoride is extremely corrosive and toxic. Phosphorus oxychloride reacts violently with water and is highly corrosive. Chlorination reactions involve toxic chlorine gas. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Purification and Characterization: The final product is typically a liquid or low-melting solid. Purification is best achieved by vacuum distillation or column chromatography on silica gel. Characterization should be performed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the substitution pattern and structural integrity.

-

¹⁹F NMR: To confirm the presence and chemical environment of the -CF₃ group.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for chlorine.

-

Gas Chromatography (GC): To assess purity.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. While the classical halogenation/fluorination route is industrially important for simpler isomers, its application to this specific target is complex. The cyclocondensation pathway offers a superior level of regiochemical control and is an excellent choice for laboratory-scale synthesis, building the complex scaffold from simple, well-defined starting materials.[7] Finally, cross-coupling strategies represent the forefront of synthetic methodology, offering flexibility and modularity, although selectivity can be a significant challenge that requires careful optimization. The optimal choice of route will ultimately be dictated by the specific requirements of the research or development program, balancing factors of scale, cost, purity, and available expertise.

References

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity Profile of Trifluoromethylpyridine Derivatives

Foreword: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of modern medicinal and agricultural chemistry, few structural motifs have demonstrated the transformative impact of the trifluoromethylpyridine (TFMP) core.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring creates a unique electronic environment that profoundly influences a molecule's physicochemical and biological properties.[3] The -CF3 group, a potent electron-withdrawing moiety, enhances metabolic stability, increases lipophilicity, and can dramatically improve binding affinity to biological targets.[4] Combined with the hydrogen bond accepting capability and polar surface area contribution of the pyridine nitrogen, the TFMP scaffold offers a powerful tool for fine-tuning drug-like properties.[3][4] This guide provides a comprehensive exploration of the reactivity of these privileged structures, offering researchers and drug development professionals the foundational knowledge to effectively manipulate and functionalize this versatile chemical core.

The Electronic Architecture: Understanding the "Why" of Reactivity

The reactivity of a trifluoromethylpyridine derivative is fundamentally governed by the interplay between two powerful electronic features: the inherent electron-deficient (π-deficient) nature of the pyridine ring and the strong inductive electron withdrawal of the trifluoromethyl group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring's π-system. This makes the ring less susceptible to electrophilic attack compared to benzene and more prone to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions.

-

Trifluoromethyl Group: The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine.[3] Its Hammett constant (σp) of 0.54 signifies this powerful effect.[3] When placed on the pyridine ring, it further depletes the ring of electron density, amplifying its electrophilic character.

This synergistic electron withdrawal creates a highly activated system for certain reaction classes while simultaneously deactivating it for others. Understanding this electronic dichotomy is paramount to predicting and controlling the outcomes of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The pronounced electron deficiency of the TFMP core makes it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction class is often the most reliable and predictable method for introducing new functional groups.

Principles and Regioselectivity

In a typical SNAr reaction, a nucleophile attacks an electron-poor aromatic ring bearing a suitable leaving group (e.g., a halogen), proceeding through a stabilized Meisenheimer intermediate. The presence of the -CF3 group, especially when positioned ortho or para to the leaving group, provides powerful resonance and inductive stabilization to this negatively charged intermediate, thereby accelerating the reaction.

Key Regiochemical Drivers:

-

Activation: Leaving groups at the C2 and C4 positions are most activated towards SNAr due to the direct electronic communication with the ring nitrogen.

-

-CF3 Placement: A -CF3 group at C3 or C5 will strongly activate leaving groups at the C2, C4, and C6 positions. For instance, in 2-chloro-5-(trifluoromethyl)pyridine, the chlorine at C2 is highly activated.[1]

-

Reactivity Order: The rate of substitution generally follows the order of leaving group ability: F > Cl > Br > I, which is characteristic of reactions where the rate-determining step is the initial nucleophilic attack.[5][6]

Visualization of SNAr Reactivity

The following diagram illustrates the preferential sites for nucleophilic attack on a prototypical trifluoromethylpyridine halide.

Caption: SNAr reactivity on a trifluoromethylpyridine core.

Electrophilic Aromatic Substitution: A Challenging Transformation

In stark contrast to SNAr, Electrophilic Aromatic Substitution (SEAr) on the TFMP ring is a formidable challenge. Both the pyridine nitrogen and the -CF3 group strongly deactivate the ring towards attack by electrophiles.[7][8]

-

Deactivation: The pyridine nitrogen is protonated or coordinates to the Lewis acid catalyst under typical SEAr conditions, creating a highly electron-deficient pyridinium species. This, combined with the -CF3 group's pull, makes the ring extremely "electron-poor" and resistant to attack by positive electrophiles.[9]

-

Regioselectivity: If forced to react, substitution occurs primarily at the C3 and C5 positions (meta to the deactivating nitrogen and often meta to the -CF3 group), as these positions are the least deactivated.[7]

-

Strategies for Success:

-

Pyridine N-Oxide Formation: A common strategy is to first convert the pyridine to its N-oxide. The oxygen atom is electron-donating, which activates the ring (especially at C2 and C4) and can direct electrophiles. The N-oxide can be subsequently removed.

-

Directed Metalation: Lithiation followed by quenching with an electrophile offers a powerful, albeit indirect, method for electrophilic functionalization, bypassing the challenges of classical SEAr.

-

Transition Metal-Catalyzed Cross-Coupling: The Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-X bond formation, and they are widely applied to trifluoromethylpyridine halides.[10] These reactions offer a modular approach to building complex molecules from simpler, functionalized precursors.[11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most versatile cross-coupling method used for TFMP derivatives.[12][13]

Causality Behind Component Selection:

-

Catalyst/Ligand: The electron-deficient nature of the TFMP ring can make oxidative addition to the Pd(0) catalyst challenging. Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, P(tBu)3) are often required.[11] These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition and facilitating the subsequent reductive elimination step.[14]

-

Base: A moderately strong base (e.g., K3PO4, K2CO3, Cs2CO3) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact yield and must be optimized.

-

Regioselectivity in Dihalopyridines: In dihalogenated TFMPs, regioselectivity is a key consideration. Generally, oxidative addition is favored at the more electron-deficient position (e.g., C2 or C4 over C3 or C5) and is also influenced by sterics.[15][16] For example, in 2,4-dichloropyridine derivatives, selectivity can sometimes be tuned by the choice of ligand.[17]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling an amine with an aryl halide.[18][19] It is a cornerstone for the synthesis of aminopyridine structures prevalent in pharmaceuticals.[15][20]

-

Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential.[21] Pre-catalysts are often used to ensure the efficient generation of the active Pd(0) species.[20]

-

Regioselectivity: The principles of regioselectivity mirror those of other Pd-catalyzed couplings. In a substrate like 2,5-Dibromo-3-(trifluoromethyl)pyridine, the amination occurs selectively at the more reactive C2 position.[15]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a TFMP-halide and a terminal alkyne.[22][23] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.

-

Mechanism: The reaction proceeds through a palladium cycle similar to other cross-couplings, but it also involves a copper cycle where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium complex.[24]

-

Copper-Free Variants: To avoid issues with alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[25][26] These often require a stronger base or different reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex.

Visualizing a General Cross-Coupling Workflow

The diagram below outlines a generalized workflow for performing a palladium-catalyzed cross-coupling reaction with a trifluoromethylpyridine halide.

Caption: Generalized experimental workflow for cross-coupling.

The Frontier: C-H Functionalization

Direct C-H functionalization represents a modern, step-economical approach to modifying the TFMP core, avoiding the need for pre-functionalized halides.[27] However, controlling regioselectivity is the primary challenge.[28]

-

Electronic Preference: Due to the electron-deficient nature of the ring, C-H bonds at the C2 and C4 positions are often the most acidic and reactive.[27]

-

Radical Reactions: Minisci-type reactions, involving radical species, can functionalize the electron-poor pyridine ring, typically at the C2 or C4 positions.

-

Directed C-H Activation: Installing a directing group on the pyridine can enable transition-metal-catalyzed functionalization at specific C-H bonds, including the traditionally less reactive C3 position.[29]

-

Nucleophilic Activation: A novel strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, creating an enamine-like intermediate that can then react with an electrophilic trifluoromethylating agent to achieve C3-selective trifluoromethylation.[30]

Data Summary and Experimental Protocols

Table 1: Comparative Data for Cross-Coupling Reactions

| Reaction Type | TFMP Substrate | Coupling Partner | Catalyst/Ligand System | Base | Yield (%) | Reference |

| Suzuki-Miyaura | 2-Chloro-5-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 85-95% | [31] (adapted) |

| Buchwald-Hartwig | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | ~80% (at C2) | [15] (adapted) |

| Sonogashira | 2-Iodo-4-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | >90% | [22] (adapted) |

| Suzuki-Miyaura | 2-Bromo-4-(trifluoromethyl)pyridine | Benzothiophen-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 82% | [11] |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a self-validating system based on established methodologies for coupling aryl halides with arylboronic acids.[32]

-

Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the trifluoromethylpyridine halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the appropriate degassed solvent(s) (e.g., a mixture of toluene and water, or dioxane) via syringe. The reaction mixture should be thoroughly sparged with the inert gas for 10-15 minutes.

-

Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Conclusion and Future Outlook

The reactivity of trifluoromethylpyridine derivatives is a study in controlled electronic effects. The powerful electron-withdrawing nature of the TFMP core makes it an exemplary substrate for nucleophilic aromatic substitution and a diverse range of palladium-catalyzed cross-coupling reactions, which serve as the primary tools for its elaboration. Conversely, classical electrophilic substitution is strongly disfavored, requiring alternative strategies like N-oxide formation or directed metallation. The future of TFMP chemistry will undoubtedly be shaped by the continued advancement of direct C-H functionalization methodologies.[27][29] Developing catalysts and reaction conditions that can selectively functionalize any desired C-H bond on the ring, particularly the challenging C3 and C5 positions, without pre-functionalization will unlock new synthetic pathways and expedite the discovery of next-generation pharmaceuticals and agrochemicals.

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. research.rug.nl [research.rug.nl]

- 20. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. youtube.com [youtube.com]

- 25. thalesnano.com [thalesnano.com]

- 26. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 30. chemrxiv.org [chemrxiv.org]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

Hazards and safety handling of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Hazards and Safe Handling of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the potential hazards and essential safety protocols for handling this compound. As a substituted pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure necessitates a thorough understanding of its reactivity and potential biological effects to ensure safe handling in a laboratory setting. This document is intended to provide field-proven insights and self-validating protocols grounded in authoritative safety data.

Compound Identification and Chemical Properties

A precise understanding of a compound's identity is the foundation of laboratory safety. Isomeric variations of halogenated pyridines can exhibit significantly different physical and toxicological properties. Therefore, it is critical to confirm the identity of the material being used.

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | AOBChem USA[1] |

| CAS Number | 945971-02-8 | AOBChem USA[1] |

| Molecular Formula | C₇H₅ClF₃N | AOBChem USA[1] |

| Molecular Weight | 195.57 g/mol | BLDpharm[2] |

| Purity | 95% | AOBChem USA[1] |

| Appearance | Data Not Available |

Causality Behind Experimental Choices: The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the chloro and methyl groups affect its steric and reactive profile. These substitutions are key to its utility as a synthetic intermediate but also dictate its hazard profile. The specific arrangement of these groups in the 2, 3, and 6 positions is what defines the unique characteristics of this particular isomer. Always cross-reference the CAS number (945971-02-8) to ensure you are consulting safety data for this exact molecule and not a related isomer, which may have vastly different hazards[3][4].

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

Table 2: GHS Hazard Statements for this compound

| Code | Hazard Statement | Description | Source |

| H227 | Combustible liquid | The substance can ignite when exposed to a heat source. | BLDpharm[2] |

| H315 | Causes skin irritation | Direct contact with the skin can cause inflammation, redness, or rash. | AOBChem USA[1] |

| H319 | Causes serious eye irritation | Direct contact with the eyes can cause significant, but reversible, damage. | AOBChem USA[1] |

| H335 | May cause respiratory irritation | Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing or shortness of breath. | AOBChem USA[1] |

GHS Pictograms

Exposure Controls and Personal Protection

A self-validating safety protocol relies on a multi-layered approach where engineering controls and personal protective equipment (PPE) work in concert to minimize exposure.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to control the inhalation hazard.[5]

-

Safety Stations: Facilities must be equipped with an operational eyewash station and a safety shower in close proximity to the handling area.[6]

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the identified hazards.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Safe Handling and Storage Protocols

The causality behind these protocols is to prevent accidental contact, inhalation, and ignition.

Handling

-

Avoid all contact with skin and eyes.[5]

-

Do not breathe dust or vapors. Minimize dust generation and accumulation.[3][6]

-

Keep away from heat, sparks, and open flames. This material is a combustible liquid.[2][5]

-

Do not eat, drink, or smoke in the work area.[3]

-

Wash hands thoroughly after handling the material. Remove contaminated clothing and wash it before reuse.[6]

Storage

-

Store in a tightly closed container.[6]

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances.[6]

-

Store under an inert atmosphere.[2]

-

Store locked up.[2]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. Always show the Safety Data Sheet to the attending medical professional.[3]

Table 3: First Aid Measures

| Exposure Route | Protocol | Source |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician. | [2][6] |

| Skin Contact | Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [2][5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2][5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical aid. | [6] |

Accidental Release and Disposal Measures

Accidental Release

-

Evacuate personnel from the spill area.

-

Ensure adequate ventilation.[6]

-

Wear the appropriate PPE as described in Section 3.[6]

-

Prevent the material from entering drains or waterways.[3]

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5][6]

-

Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[3][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal

-

Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.[7]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[6]

References

The Trifluoromethyl Group: A Paradigm Shift in Pyridine Ring Activation and Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic introduction of the trifluoromethyl (CF₃) group onto a pyridine ring is a powerful and widely adopted strategy in modern medicinal chemistry and agrochemical design. This guide provides a comprehensive technical overview of the profound influence of the CF₃ group on the physicochemical properties and reactivity of the pyridine moiety. We will explore the fundamental electronic and steric effects that underpin the activation of the pyridine ring, delve into key synthetic methodologies with detailed experimental protocols, and discuss the practical implications for drug discovery and development, including metabolic stability and target engagement. This document is intended to serve as a practical resource for scientists seeking to leverage the unique attributes of trifluoromethylpyridines in their research endeavors.

The Trifluoromethyl Group: More Than Just a Bulky Methyl

The trifluoromethyl group is often considered a "super-methyl" group, but this moniker belies the complexity of its influence. While sterically larger than a methyl group, its defining characteristic is its potent electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. This electronic effect is the primary driver of the changes observed in the reactivity and properties of the pyridine ring.

Electronic Effects: Activating the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a strongly electron-withdrawing CF₃ group further depletes the electron density of the ring, a phenomenon that can be quantified by Hammett constants. The Hammett constant (σp) for a trifluoromethyl group is approximately 0.54, indicating its strong electron-withdrawing character, significantly greater than that of a single fluorine atom (σp ≈ 0.06)[1]. This has two major consequences for the pyridine ring's reactivity:

-

Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the trifluoromethylated pyridine ring makes it highly susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the CF₃ group, where the electron density is lowest. This property is invaluable for the synthesis of highly functionalized pyridine derivatives. For instance, the herbicide Flazasulfuron undergoes intramolecular nucleophilic aromatic substitution, a reaction triggered by the high electronegativity of the trifluoromethyl group on the pyridine ring[2][3].

-

Decreased Basicity (pKa): The electron-withdrawing CF₃ group reduces the electron density on the pyridine nitrogen, making it a weaker base. The pKa of pyridine is approximately 5.2, while the introduction of a trifluoromethyl group significantly lowers this value. For example, the pKa of 3-(trifluoromethyl)pyridine has been determined using ¹⁹F NMR spectroscopy[4]. This modulation of basicity is critical in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with biological targets.

Physicochemical Properties: A Key to Drug-Likeness

The introduction of a trifluoromethyl group imparts several desirable physicochemical properties that are highly sought after in drug discovery:

-

Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group. This increased lipophilicity can enhance a molecule's ability to cross biological membranes, leading to improved absorption and distribution[5][6]. For example, comparing 3-(trifluoromethyl)pyridine to benzotrifluoride reveals a significant difference in their hydrophobic constants, which can lead to novel biological activities and lower toxicity[2][3].

-